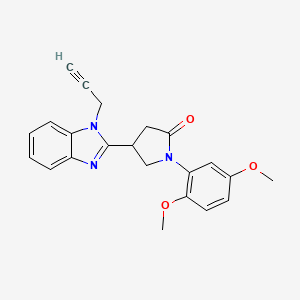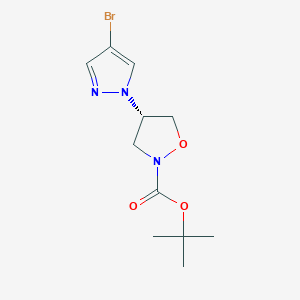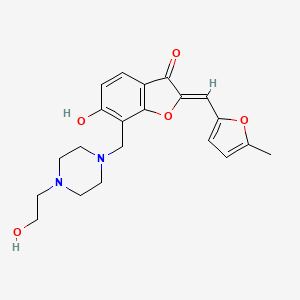
5-Nitrothiophen-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrothiophen-3-amine hydrochloride is a chemical compound with the CAS Number: 2503203-66-3 . It has a molecular weight of 180.61 . It is a powder in physical form .
Synthesis Analysis
Thiophene-based analogs, including 5-Nitrothiophen-3-amine hydrochloride, have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The IUPAC name for this compound is 5-nitrothiophen-3-amine hydrochloride . Its InChI code is 1S/C4H4N2O2S.ClH/c5-3-1-4(6(7)8)9-2-3;/h1-2H,5H2;1H .Physical And Chemical Properties Analysis
5-Nitrothiophen-3-amine hydrochloride is a powder in physical form . It has a molecular weight of 180.61 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Applications
Muller et al. (2000) explored the efficiency of secondary amines reacting with 2-ethynyl-5-nitrothiophene to yield beta-amino vinyl nitrothiophenes. These compounds are identified as a novel class of push-pull chromophores displaying high static first hyperpolarizabilities, indicative of their potential in nonlinear optical (NLO) applications due to their significant solvochromic properties and relatively short dipole axes Muller et al., 2000.
Nitroreduction and Carcinogenicity Studies
Research on the nitroreduction of carcinogenic 5-nitrothiophenes by rat tissues has provided insights into their metabolic pathways. Wang et al. (1975) described a photometric method for determining 5-nitro- and 5-aminothiophenes, highlighting the role of rat liver cytosol, microsomes, and xanthine oxidase in catalyzing nitroreduction. This study suggested the liver and small intestine as primary organs for 5-nitrothiophene metabolism, with implications for understanding the enzymatic processes involved in their transformation Wang et al., 1975.
Radiosensitization and Cytotoxicity
Threadgill et al. (1991) synthesized a series of 2- and 3-nitrothiophene-5-carboxamides to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins. This research indicates the utility of nitrothiophene derivatives in cancer therapy, particularly in sensitizing hypoxic mammalian cells to radiation and selectively targeting cancer cells under specific conditions Threadgill et al., 1991.
Molecular Electronics
A study by Chen et al. (1999) utilized a molecule containing a nitroamine redox center for its application in molecular electronics. The research demonstrated negative differential resistance and a significant on-off peak-to-valley ratio in current-voltage measurements, showcasing the potential of 5-nitrothiophen-3-amine derivatives in developing advanced electronic devices Chen et al., 1999.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-nitrothiophen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.ClH/c5-3-1-4(6(7)8)9-2-3;/h1-2H,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMOZIVHDTXMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrothiophen-3-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2733153.png)

![1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2733155.png)
![4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2733158.png)
![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2733159.png)
![3-(9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-morpholinopropan-1-one](/img/structure/B2733160.png)
![N-cyclohexyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2733164.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2733167.png)

